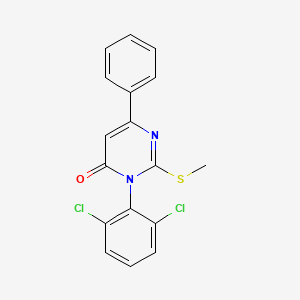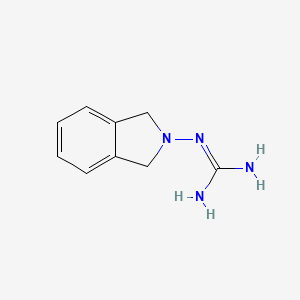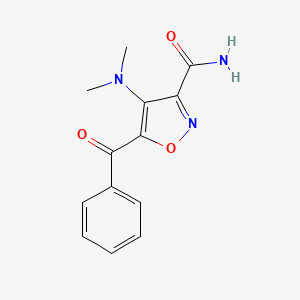
5-Chloro-6-phenylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a chlorine atom at position 5 and a phenyl group at position 6, along with keto groups at positions 2 and 4. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-chlorouracil and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 5-chlorouracil and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the condensation and cyclization reactions.
Automated Systems: Automated systems control reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency.
Continuous Flow Processes: Continuous flow processes may be employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-amino-6-phenylpyrimidine-2,4(1H,3H)-dione, 5-thio-6-phenylpyrimidine-2,4(1H,3H)-dione, etc.
Oxidation Products: Oxidation can yield compounds like 5-chloro-6-phenylpyrimidine-2,4-dione oxides.
Reduction Products: Reduction can produce 5-chloro-6-phenylpyrimidine-2,4-dione amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorouracil: Lacks the phenyl group at position 6.
6-Phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at position 5.
5-Bromo-6-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
| 90767-48-9 | |
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
5-chloro-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) |
InChI-Schlüssel |
CWHCSHQEUCLQTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)




